molecular formula C12H12N2O2 B14148731 1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione

1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione

Cat. No.: B14148731
M. Wt: 216.24 g/mol
InChI Key: DUQULPIMWREVSL-UHFFFAOYSA-N
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Description

1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl 2-[(N-phenylcarbamoyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate with hydrazine hydrate or sodium ethylate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated compounds.

Scientific Research Applications

1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1,3,4,6,8,9-hexahydropyrido[2,3-g]quinoline-2,7-dione

InChI

InChI=1S/C12H12N2O2/c15-11-3-1-7-5-10-8(6-9(7)13-11)2-4-12(16)14-10/h5-6H,1-4H2,(H,13,15)(H,14,16)

InChI Key

DUQULPIMWREVSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC3=C(C=C21)NC(=O)CC3

Origin of Product

United States

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